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molecular formula C18H26O2 B8745411 Cyclopropyl(3,5-ditert-butyl-4-hydroxyphenyl)methanone

Cyclopropyl(3,5-ditert-butyl-4-hydroxyphenyl)methanone

Cat. No. B8745411
M. Wt: 274.4 g/mol
InChI Key: OWCRIRPVXQAKRY-UHFFFAOYSA-N
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Patent
US04130666

Procedure details

Reacting cyclopropanecarbonyl chloride with 2,6-di(t-butyl)phenol by the method of Example 1, white, solid 3,5-di(t-butyl)-4-hydroxyphenyl cyclopropyl ketone, m.p. 140.5°-142.5° C. is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:12]=1[OH:21])([CH3:10])([CH3:9])[CH3:8]>>[CH:1]1([C:4]([C:15]2[CH:14]=[C:13]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:12]([OH:21])=[C:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:16]=2)=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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